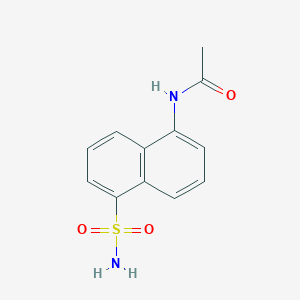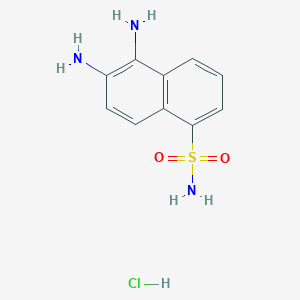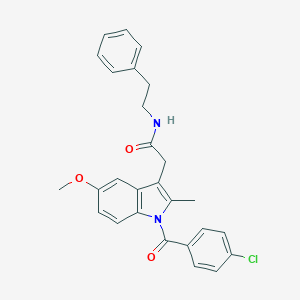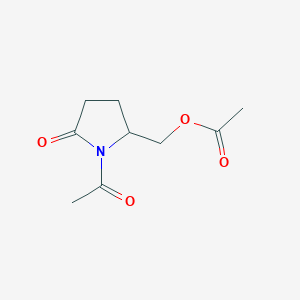
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Vue d'ensemble
Description
Pyrrolidine derivatives, including 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, are important in various chemical and pharmaceutical applications due to their unique structural features. They serve as key intermediates in the synthesis of complex molecules.
Synthesis Analysis
Synthesis of pyrrolidine derivatives often involves reactions that introduce functional groups to the pyrrolidine ring. For example, the oxidative decarboxylation-beta-iodination of amino acids has been used to synthesize 2,3-disubstituted pyrrolidines and piperidines, showcasing a method that might be relevant to synthesizing similar compounds (Boto et al., 2001).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex. For example, crystal structure analysis can reveal the orientation of substituents on the pyrrolidine ring, affecting its reactivity and interaction with other molecules (Pedroso et al., 2020).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, such as nitrosation, nitration, and bromination, indicating their reactive nature and potential for further functionalization (Ochi et al., 1976).
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core component similar in structure to "5-Acetoxymethyl-N-acetyl-2-pyrrolidinone", plays a significant role in medicinal chemistry. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and others, are used in drug discovery due to their versatility in exploring pharmacophore space, contributing to stereochemistry, and increasing three-dimensional coverage. These features aid in designing new compounds with varied biological profiles, highlighting the scaffold’s importance in developing treatments for human diseases (Li Petri et al., 2021).
Acetylation and Small-Molecule Regulation
Acetylation, a key chemical modification process, involves transferring an acetyl group from acetyl coenzyme A (AcCoA) to a substrate, significantly impacting cellular pathways, including detoxification, virulence, and gene expression. The GNAT (GCN5-related N-acetyltransferases) superfamily, which could potentially act on substrates similar to "5-Acetoxymethyl-N-acetyl-2-pyrrolidinone", illustrates the broad applicability of acetylation in bacterial physiology, affecting small molecules, tRNAs, polyamines, and cell wall components. This highlights the role of acetylation in modulating activity or stability of compounds and its relevance in bacterial defense mechanisms (Burckhardt & Escalante‐Semerena, 2020).
Biomass Conversion to Value-Added Chemicals
Research on converting plant biomass into furan derivatives, like 5-Hydroxymethylfurfural (HMF), showcases the potential for "5-Acetoxymethyl-N-acetyl-2-pyrrolidinone" and similar compounds in sustainable chemistry. These processes focus on using hexose carbohydrates and lignocellulose to produce platform chemicals, which could be further utilized to create polymers, fuels, and functional materials. This aligns with the goal of replacing non-renewable hydrocarbon sources with more sustainable alternatives, indicating the broad applicability of pyrrolidine and acetylated derivatives in green chemistry and the chemical industry (Chernyshev et al., 2017).
Proline and Pyrroline-5-carboxylate in Plant Defense
The metabolism of proline and Pyrroline-5-carboxylate (P5C), closely related to the chemical structure of "5-Acetoxymethyl-N-acetyl-2-pyrrolidinone", is critical in plant defense against pathogens. This suggests a potential area of application for similar compounds in enhancing plant resistance to disease through metabolic pathways. The manipulation of these metabolic processes could lead to the development of agricultural strategies or products aimed at improving crop resilience (Qamar et al., 2015).
Propriétés
IUPAC Name |
(1-acetyl-5-oxopyrrolidin-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-6(11)10-8(3-4-9(10)13)5-14-7(2)12/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVECWXYLPNBJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CCC1=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399049 | |
| Record name | 5-ACETOXYMETHYL-N-ACETYL-2-PYRROLIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone | |
CAS RN |
887352-10-5 | |
| Record name | 5-ACETOXYMETHYL-N-ACETYL-2-PYRROLIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



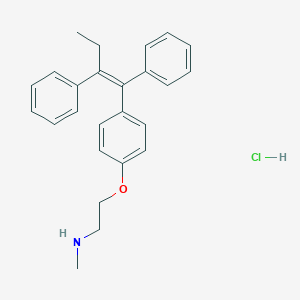
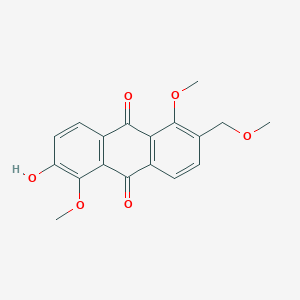
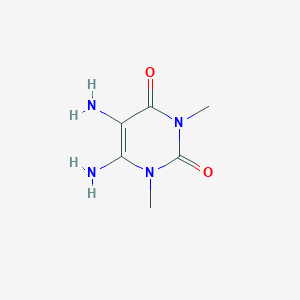
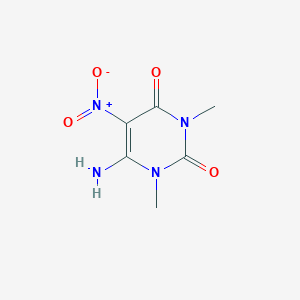
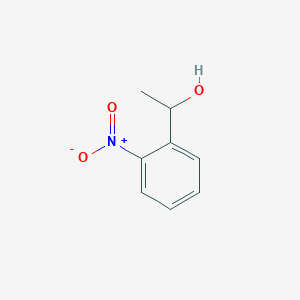
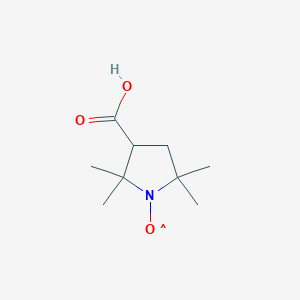
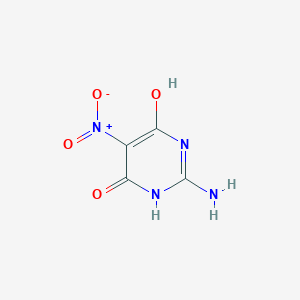
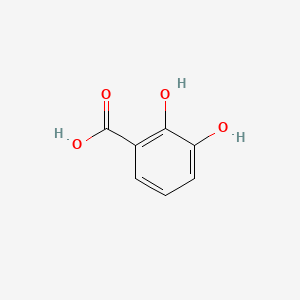
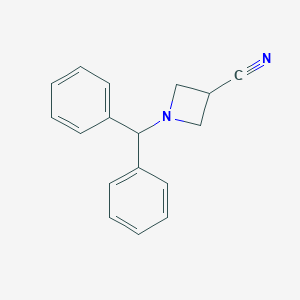
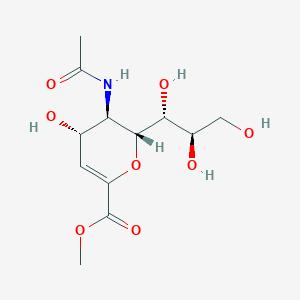
![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)
